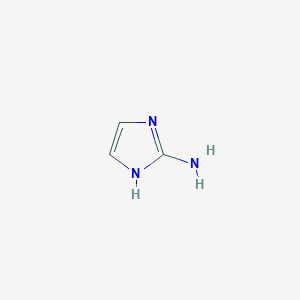

1H-Imidazol-2-amine

Vue d'ensemble

Description

Le 2-Aminoimidazole est un composé organique hétérocyclique qui présente un cycle imidazole avec un groupe amino attaché au deuxième atome de carbone.

Applications De Recherche Scientifique

Le 2-Aminoimidazole a un large éventail d'applications en recherche scientifique :

Chimie : Il sert de brique de base pour la synthèse de molécules complexes et de matériaux fonctionnels.

Industrie : Il est utilisé dans la production de colorants, de catalyseurs et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action du 2-aminoimidazole implique son interaction avec diverses cibles moléculaires. Il peut agir comme un inhibiteur d'enzyme, modulant l'activité d'enzymes spécifiques impliquées dans les voies biologiques. La structure du composé lui permet de se lier aux sites actifs des enzymes, modifiant ainsi leur fonction et conduisant à des effets thérapeutiques .

Mécanisme D'action

Target of Action:

1H-Imidazol-2-amine interacts with specific molecular targets within living organisms. One of its primary targets is the enzyme histidine decarboxylase . This enzyme catalyzes the conversion of histidine (an amino acid) to histamine . Histamine plays crucial roles in various physiological processes, including immune responses, neurotransmission, and gastric acid secretion .

Mode of Action:

Upon binding to histidine decarboxylase, this compound inhibits its activity. As a result, the conversion of histidine to histamine is disrupted. This interaction leads to reduced histamine levels in the body. Histamine is involved in allergic reactions, inflammation, and gastric acid regulation. By modulating histamine production, this compound affects these processes .

Biochemical Pathways:

The affected pathway primarily revolves around histamine synthesis. When histidine decarboxylase is inhibited, histamine production decreases. Consequently, downstream effects related to histamine signaling are altered. These effects include immune responses, vasodilation, and neurotransmitter release .

Pharmacokinetics:

- Impact on Bioavailability : Its solubility in water and polar solvents contributes to its bioavailability .

Result of Action:

The reduction in histamine levels affects multiple cellular processes:

- Gastric Acid Regulation : Histamine stimulates acid secretion; inhibition of histidine decarboxylase may impact gastric acidity .

Action Environment:

Environmental factors influence this compound’s efficacy and stability:

: Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. : Molecules | Free Full-Text | Imidazole: Synthesis, Functionalization, and Applications.

Analyse Biochimique

Biochemical Properties

2-Aminoimidazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the formation of bacterial biofilms, disrupting the ability of bacteria to protect themselves . This interaction with bacterial response regulators is a key aspect of its biochemical properties .

Cellular Effects

In cellular processes, 2-Aminoimidazole has been observed to have significant effects. It has been reported to resensitize multidrug-resistant strains of bacteria to the effects of conventional antibiotics, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminoimidazole have been observed to change over time. For instance, it has been reported to increase the dispersion of Staphylococcus aureus biofilms by three orders of magnitude .

Metabolic Pathways

2-Aminoimidazole is involved in the biosynthesis of the imidazole moieties of histidine and purines . It is synthesized in both routes but used only in purine biosynthesis .

Subcellular Localization

One study has confirmed the presence of aminoimidazole ribonucleotide synthetase, an enzyme involved in the synthesis of 2-Aminoimidazole, in both mitochondria and plastids .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 2-Aminoimidazole peut être synthétisé par plusieurs méthodes. Une approche courante implique la cyclisation des amido-nitriles. Par exemple, la réaction des amido-nitriles avec un catalyseur au nickel dans des conditions douces peut produire des imidazoles disubstitués . Une autre méthode implique la cycloaddition dipolaire [3 + 2] des azides vinyliques et du cyanamide en présence d'acétate de potassium comme base, en utilisant le t-butanol et l'éthanol comme solvants .

Méthodes de production industrielle : La production industrielle du 2-aminoimidazole implique souvent l'utilisation de réactions multi-composants, qui sont efficaces et évolutives. Ces méthodes utilisent généralement des catalyseurs et des principes de chimie verte pour optimiser le rendement et réduire l'impact environnemental .

Analyse Des Réactions Chimiques

Le 2-Aminoimidazole subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des dérivés de l'imidazole.

Réduction : Les réactions de réduction peuvent modifier le cycle imidazole, conduisant à différents imidazoles substitués.

Les réactifs couramment utilisés dans ces réactions comprennent des catalyseurs au nickel pour la cyclisation, l'acétate de potassium pour les réactions basiques et divers solvants comme le t-butanol et l'éthanol . Les principaux produits formés à partir de ces réactions comprennent des imidazoles disubstitués et d'autres dérivés de l'imidazole .

Comparaison Avec Des Composés Similaires

Le 2-Aminoimidazole est unique en raison de son cycle imidazole polyvalent et de son groupe amino, qui confèrent un large éventail d'activités biologiques. Des composés similaires comprennent :

Guanidine : Connu pour sa forte basicité et son utilisation dans les produits pharmaceutiques.

Acylguanidine : Utilisé en chimie médicinale pour ses propriétés bioisostériques.

Benzamidine : Employé comme inhibiteur d'enzyme dans diverses études biologiques.

Triazole : Largement utilisé dans la synthèse de produits pharmaceutiques et d'agrochimiques.

Ces composés partagent certaines similitudes structurelles avec le 2-aminoimidazole, mais diffèrent dans leurs applications spécifiques et leurs activités biologiques.

Activité Biologique

1H-Imidazol-2-amine, a small organic compound characterized by its imidazole ring, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, structure-activity relationships (SAR), and therapeutic potential of this compound, supported by relevant data tables and case studies.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it exhibits affinity for imidazoline receptors, which are implicated in several physiological processes such as blood pressure regulation and neurotransmitter release .

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. A study by Jain et al. evaluated several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 1a | 15 | S. aureus |

| 1b | 20 | E. coli |

| Control | 10 | Norfloxacin |

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Antitumor Activity

The compound also shows promise in cancer therapy. A recent study investigated the effects of various imidazole derivatives on tumor cell lines, revealing that some compounds induced apoptosis in cancer cells through the activation of caspase pathways .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological profile. Modifications to the imidazole ring or substituents on the amine group have been shown to significantly affect biological activity.

| Modification | Activity Change |

|---|---|

| Methylation at N(1) | Increased antimicrobial activity |

| Substitution at C(4) | Enhanced anti-inflammatory properties |

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of derivatives were synthesized and tested against a panel of bacteria. Compound 44 showed an MIC of 0.1 μM against E. coli, indicating high potency compared to traditional antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In a controlled study, treatment with this compound reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by over 50%, demonstrating its potential as an anti-inflammatory agent .

Propriétés

IUPAC Name |

1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-3-5-1-2-6-3/h1-2H,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPDDPLQZYCHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227953 | |

| Record name | 2-Aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7720-39-0 | |

| Record name | 2-Aminoimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7720-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The specific interactions of 2-aminoimidazole with its targets vary depending on the biological context. For example, some 2-aminoimidazole analogs target the response regulator PhoP, which affects outer membrane integrity in Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae []. Another study found that a 2-aminoimidazole compound, AB-2-29, inhibits Mycobacterium abscessus biofilm formation, potentially by chelating zinc []. Additionally, certain 2-aminoimidazole derivatives act as antagonists of the human adenosine A3 receptor [].

ANone: 2-Aminoimidazole (1H-Imidazol-2-amine) has the molecular formula C3H5N3 and a molecular weight of 85.09 g/mol. Spectroscopic data can vary depending on the specific derivative and solvent used, but some key features include:

A: One study investigated a methacrylate polymer incorporating a 2-aminoimidazole derivative and found it resistant to biofilm colonization by Acinetobacter baumannii. Importantly, the polymer displayed no leaching of the 2-aminoimidazole derivative after two weeks in deionized water and was not hemolytic []. Further research is needed to fully characterize its material compatibility and stability under diverse conditions.

A: Computational methods, including receptor-based modeling, have been employed to investigate the binding mode of 2-aminoimidazole derivatives to target proteins. One study used these techniques to explore the interaction of novel 2-aminoimidazole and 2-aminoimidazolyl-thiazole derivatives with human adenosine A1, A2A, and A3 receptor subtypes []. Further computational studies could help to optimize the design of new 2-aminoimidazole derivatives with improved potency and selectivity.

ANone: Extensive SAR studies have been conducted on 2-aminoimidazole derivatives, revealing key structural features that influence their biological activity.

ANone: The stability of 2-aminoimidazole derivatives can vary depending on the specific substituents and environmental conditions. Further research is needed to systematically evaluate the stability of different 2-aminoimidazole derivatives and develop appropriate formulation strategies to enhance their stability, solubility, and bioavailability for specific applications.

ANone: Specific SHE regulations for 2-aminoimidazole and its derivatives vary depending on the geographic location and intended application. Researchers and manufacturers should consult relevant regulatory agencies and implement appropriate safety measures for handling and disposal.

A: While the specific PK/PD profiles of 2-aminoimidazole derivatives are not extensively covered in the provided research, one study showed that the compound 1-([18O2]-2-nitro-1-imidazolyl)-3-methoxy-2-propanol ([18O2]-misonidazole) could be synthesized with 18O labeling, enabling tracing and analysis of its metabolic fate in biological systems []. More research is needed to fully elucidate the ADME properties and in vivo efficacy of various 2-aminoimidazole derivatives.

ANone: The provided research does not extensively cover resistance mechanisms to 2-aminoimidazole. Further investigation is crucial to understand how resistance might develop and its potential impact on the efficacy of these compounds.

A: Toxicity studies on 2-aminoimidazole derivatives revealed varying levels of toxicity depending on the specific structural modifications. * Cytotoxicity: N1-substituted 5-aryl-2-aminoimidazoles exhibited a moderate safety window against tumor cell lines, while the introduction of a (cyclo-)alkyl chain at the 2N-position increased the therapeutic index significantly. These findings indicate that 2N-substituted 5-aryl-2-aminoimidazoles possess a better safety profile [].* Effects on bone cells: The 2N-substituted compounds displayed the lowest toxicity towards human osteoblasts and bone marrow-derived mesenchymal stem cells, even supporting bone cell survival for up to 4 weeks and not hindering their osteogenic differentiation potential. These results highlight their potential for applications in orthopedic implants []. * Toxicity in Caenorhabditis elegans: Fecundity assays in C. elegans demonstrated that the compounds dihydrosventrin, RA, and SPAR exhibited minimal toxicity at concentrations well above their biofilm dispersion/inhibition levels. This suggests a favorable safety profile for these specific 2-aminoimidazole compounds [].Further investigation is necessary to establish a comprehensive safety profile for different 2-aminoimidazole derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.